Cas no 114546-62-2 ((4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane)
114546-62-2 structure
Product Name:(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane
Numero CAS:114546-62-2
MF:C10H10
MW:130.186402797699
MDL:MFCD28956708
CID:215646
PubChem ID:145506
Update Time:2025-09-27
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopropane,1,1'-(1,3-butadiyne-1,4-diyl)bis-
- 4-cyclopropylbuta-1,3-diynylcyclopropane
- Cyclopropane, 1,1-(1,3-butadiyne-1,4-diyl)bis- (9CI)
- 1,1'-buta-1,3-diyne-1,4-diyldicyclopropane
- 1,4-Dicyclopropylbuta-1,3-diyne
- (4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane
- (4-cyclopropyl-1,3-butadiynyl)cyclopropane
- 1,4-di(cyclopropyl)buta-1,3-diyne
- DTXSID40150755
- EN300-26236052
- cyclopropane, 1,1-(1,3-butadiyne-1,4-diyl)bis-
- 114546-62-2
-
- MDL: MFCD28956708
- Inchi: 1S/C10H10/c1(3-9-5-6-9)2-4-10-7-8-10/h9-10H,5-8H2
- Chiave InChI: QKYOSKNMZOKGDC-UHFFFAOYSA-N
- Sorrisi: C1(C#CC#CC2CC2)CC1
Proprietà calcolate
- Massa esatta: 130.0783
- Massa monoisotopica: 130.078
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 221
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 1.04
- Punto di ebollizione: 239.5°Cat760mmHg
- Punto di infiammabilità: 86.4°C
- Indice di rifrazione: 1.561
- PSA: 0
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26236052-0.05g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 0.05g |
$212.0 | 2024-06-18 | |
| Enamine | EN300-26236052-0.1g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 0.1g |
$317.0 | 2024-06-18 | |
| Enamine | EN300-26236052-0.25g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 0.25g |
$452.0 | 2024-06-18 | |
| Enamine | EN300-26236052-0.5g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 0.5g |
$713.0 | 2024-06-18 | |
| Enamine | EN300-26236052-1.0g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 1.0g |
$914.0 | 2024-06-18 | |
| Enamine | EN300-26236052-2.5g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 2.5g |
$1791.0 | 2024-06-18 | |
| Enamine | EN300-26236052-5.0g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 5.0g |
$2650.0 | 2024-06-18 | |
| Enamine | EN300-26236052-10.0g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 10.0g |
$3929.0 | 2024-06-18 | |
| Aaron | AR009NOD-50mg |
Cyclopropane, 1,1-(1,3-butadiyne-1,4-diyl)bis- (9CI) |
114546-62-2 | 95% | 50mg |
$317.00 | 2025-02-14 | |
| Aaron | AR009NOD-100mg |
Cyclopropane, 1,1-(1,3-butadiyne-1,4-diyl)bis- (9CI) |
114546-62-2 | 95% | 100mg |
$461.00 | 2025-02-14 |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane Letteratura correlata
-
Yuan Gao,Mengfan Zhang,Chaoyu Wang,Zhen Yang,Xianqiang Huang,Ruokun Feng,Chenze Qi Chem. Commun. 2020 56 14231
114546-62-2 ((4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso